ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
Overview
Description
Ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate, also known as ethyl cyanoferulate, is a compound that has generated interest in the scientific community1. Its molecular formula is C14H15NO4 and it has a molecular weight of 261.27 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H15NO41. However, I couldn’t find detailed structural analysis information.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available from the sources I found.Scientific Research Applications
Crystal Packing and Non-Hydrogen Bonding Interactions
Research on similar compounds to ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate has shown that they utilize rare non-hydrogen bonding interactions in their crystal packing. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its derivatives demonstrate N⋯π and O⋯π interactions, alongside traditional C–H⋯N and C–H⋯O hydrogen bonds, forming unique structural motifs in their crystalline forms. These interactions offer insights into the design of new materials with tailored properties (Zhang et al., 2011).
Structural Analysis and Characterization
The synthesis and structural analysis of related compounds, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, have been conducted to explore their potential applications. These analyses include detailed characterizations using IR, UV, and NMR spectroscopy, providing a foundation for understanding the chemical behavior and reactivity of these compounds. Such studies contribute to the broader field of organic synthesis and material science, offering a pathway to novel compounds with diverse applications (Johnson et al., 2006).
Electrochemical Reduction
Ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate and its derivatives have been explored in electrochemical studies, such as the direct electrochemical reduction of a bromo-propargyloxy ester. These studies shed light on the electrochemical behavior and potential for application in organic synthesis, particularly in the reduction and functionalization of organic molecules. Understanding these processes can lead to advancements in synthetic methodologies and the development of more efficient chemical processes (Esteves et al., 2003).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound.
Future Directions
The future directions of research and applications involving this compound are not clear from the available information.
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(16)11(9-15)7-10-5-6-12(17-2)13(8-10)18-3/h5-8H,4H2,1-3H3/b11-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSFEPRXXOXYKF-XFFZJAGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325425 | |
Record name | ethyl (Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816386 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
CAS RN |
2286-55-7 | |
Record name | ethyl (Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL ALPHA-CYANO-3,4-DIMETHOXYCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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